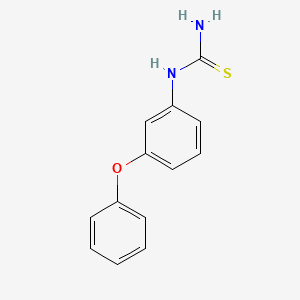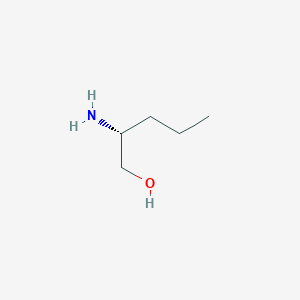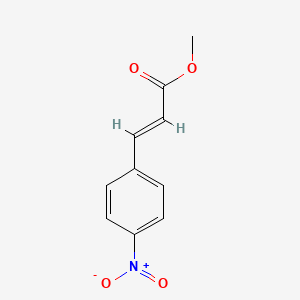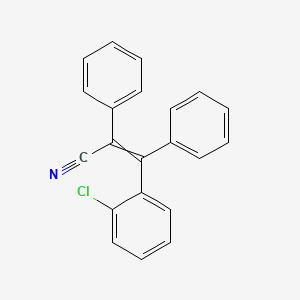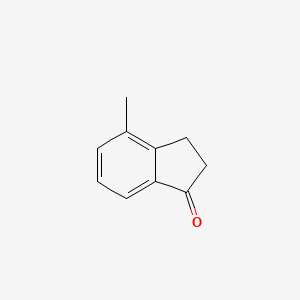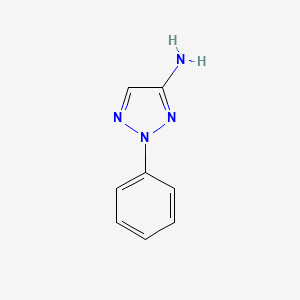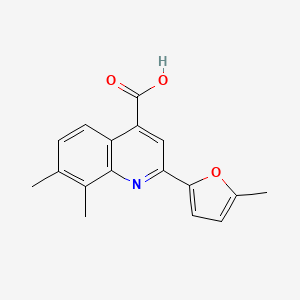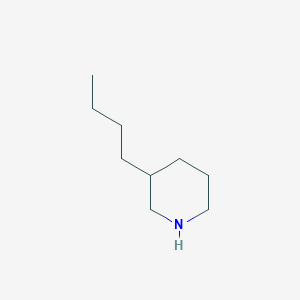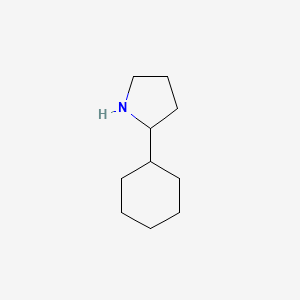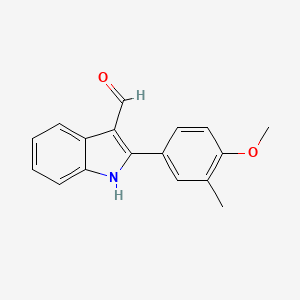![molecular formula C7H4N4O4 B1352358 Ácido 7-nitro-1H-benzo[d][1,2,3]triazol-5-carboxílico CAS No. 333767-00-3](/img/structure/B1352358.png)
Ácido 7-nitro-1H-benzo[d][1,2,3]triazol-5-carboxílico
Descripción general
Descripción
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by its fused benzene and triazole rings, with a nitro group at the 7th position and a carboxylic acid group at the 5th position. It is known for its applications in various fields, including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitro-substituted derivatives can exhibit significant biological activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Result of Action
Similar nitro-substituted derivatives have shown significant activity against bacterial cultures .
Análisis Bioquímico
Biochemical Properties
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including endothelial growth factor receptor (EGFR) and other biomolecules involved in cell signaling pathways . The compound’s ability to form hydrogen bonds and its aromatic character enhance its interactions with these biomolecules, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
At the molecular level, 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with target proteins is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but long-term exposure can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the nitration of 1H-benzo[d][1,2,3]triazole-5-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually cooled to maintain the stability of the intermediate compounds and to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d][1,2,3]triazole-5-carboxylic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-nitro-1,2,4-triazol-5-one: Another nitro-substituted triazole compound with different structural features and reactivity.
Benzotriazole: A simpler structure without the carboxylic acid and nitro groups, used primarily as a corrosion inhibitor.
Uniqueness
7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
7-nitro-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICJYYXCHDFAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266399 | |
| Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333767-00-3 | |
| Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333767-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


